6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Overview
Description
6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 6th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of corresponding nitro or nitrile compounds. One common method is the catalytic hydrogenation of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitrile using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitro compound using iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydronaphthalen-2-amine: Lacks the methyl group at the 6th position.
6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitrile: Contains a nitrile group instead of an amine group.
6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitro: Contains a nitro group instead of an amine group.
Uniqueness
6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of both a methyl group and an amine group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .
Properties
CAS No. |
1780674-52-3 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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